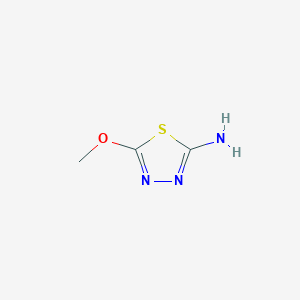

5-Methoxy-1,3,4-thiadiazol-2-amine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHLSQJZTGPDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495907 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16841-84-2 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The 1,3,4 Thiadiazole Scaffold: a Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole (B1197879) ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is recognized as a "privileged scaffold" in drug design. nih.govbenthamdirect.com Its unique chemical properties and biological characteristics have made it a versatile building block for medicinal chemists. nih.govbenthamdirect.com The presence of this nucleus in a molecule has been shown to enhance its bioactivity, leading to its incorporation into a wide range of therapeutic agents. sarpublication.com

The significance of the 1,3,4-thiadiazole core lies in its ability to participate in various biological interactions, underpinning a broad spectrum of pharmacological activities. nih.govmdpi.com Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable diversity of effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. mdpi.comresearchgate.netnih.govgavinpublishers.comajprd.com This wide-ranging bioactivity has cemented the 1,3,4-thiadiazole scaffold as a cornerstone in the development of novel therapeutic agents. nih.govmiddlebury.edurmit.edu.vn

The molecular targets of 1,3,4-thiadiazole-based compounds are as varied as their biological effects. These derivatives have been found to interact with a range of enzymes, including carbonic anhydrase, cyclooxygenase, and various protein kinases, highlighting their potential to modulate key physiological and pathological pathways. nih.gov

A Historical Perspective: the Rise of 1,3,4 Thiadiazole Derivatives in Drug Discovery

The journey of 1,3,4-thiadiazole (B1197879) derivatives in the realm of drug discovery is marked by a steady accumulation of research demonstrating their therapeutic potential. For decades, medicinal chemists have been drawn to this heterocyclic system, leading to the synthesis and evaluation of a vast library of compounds. nih.gov

Early investigations laid the groundwork by establishing the fundamental synthesis methodologies for 2,5-disubstituted 1,3,4-thiadiazoles, often involving the cyclization of linear organic precursors. nih.gov This accessibility of synthetic routes has undoubtedly contributed to the widespread exploration of this chemical class.

Over the years, numerous compounds incorporating the 1,3,4-thiadiazole nucleus have transitioned from laboratory curiosities to clinically significant drugs. researchgate.net Marketed drugs containing this scaffold, such as the antibacterial agent Cefazolin and the diuretic Acetazolamide (B1664987), stand as testaments to the enduring value of this heterocyclic core in medicine. wikipedia.org The success of these established drugs has continued to fuel further research, with a focus on creating derivatives with enhanced efficacy and reduced toxicity. benthamdirect.com

Focusing the Lens: the Research Trajectory of 5 Methoxy 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes to 5-Substituted 1,3,4-Thiadiazol-2-amine Scaffolds

The construction of 5-substituted 1,3,4-thiadiazol-2-amine scaffolds relies on well-established cyclization reactions. These methods primarily involve the use of thiosemicarbazide (B42300) or acylhydrazide derivatives as key starting materials.

Cyclization Reactions for 1,3,4-Thiadiazole Ring Formation

The formation of the 1,3,4-thiadiazole ring is the cornerstone of synthesizing this class of compounds. Various cyclization strategies have been developed to achieve this transformation efficiently.

A prevalent and efficient method for forming the 1,3,4-thiadiazole ring involves the cyclization of thiosemicarbazides. sbq.org.br This approach typically begins with the reaction of a thiosemicarbazide with a carboxylic acid or its derivative. sbq.org.brencyclopedia.pub The reaction mechanism involves a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration and subsequent cyclization through an attack by the sulfur atom. sbq.org.br

Several reagents can be employed to facilitate this cyclization, including strong acids like concentrated sulfuric acid or phosphoric acid. sbq.org.brrasayanjournal.co.in For instance, heating 4-substituted benzoyl thiosemicarbazides with concentrated sulfuric acid yields the corresponding 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines. rasayanjournal.co.in Polyphosphate ester (PPE) has also been utilized as a mild reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, avoiding the use of harsh or toxic reagents like POCl₃ or SOCl₂. encyclopedia.pubnih.govmdpi.com

Furthermore, oxidative cyclization of thiosemicarbazones, derived from the condensation of thiosemicarbazide with aldehydes, can also lead to the formation of 2-amino-1,3,4-thiadiazoles. researchgate.netgrowingscience.com Another approach involves a desulfurative cyclization of a thiosemicarbazide resin using reagents like p-toluenesulfonyl chloride (p-TsCl). acs.orgacs.org

A variety of catalysts and reaction conditions have been explored to optimize the synthesis of these scaffolds. For example, iodine-mediated oxidative C-S bond formation provides an efficient and scalable method for producing 2-amino-substituted 1,3,4-thiadiazoles from the condensation of thiosemicarbazide with aldehydes. organic-chemistry.org

Table 1: Examples of Thiosemicarbazide-based Cyclization Reactions

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide derivatives | Phosphoric acid | 2-Amino-5-substituted-1,3,4-thiadiazoles | 30-50 | sbq.org.br |

| Thiosemicarbazide and Carboxylic acid | Sulfuric acid | 2-Amino-5-substituted-1,3,4-thiadiazoles | 35-80 | sbq.org.br |

| 4-Substituted benzoyl thiosemicarbazides | Concentrated H₂SO₄ | 5-(4-Substituted phenyl)-1,3,4-thiadiazole-2-amines | Not Specified | rasayanjournal.co.in |

| Thiosemicarbazide and Carboxylic acid | Polyphosphate ester (PPE) | 2-Amino-1,3,4-thiadiazoles | 44.4-64.4 | nih.gov |

| Thiosemicarbazide resin | p-Toluenesulfonyl chloride (p-TsCl) | 2-Amido-5-amino-1,3,4-thiadiazole resin | High | acs.orgacs.org |

| Thiosemicarbazide and Aldehydes | Iodine | 2-Amino-substituted 1,3,4-thiadiazoles | High | organic-chemistry.org |

Acylhydrazides serve as another important class of precursors for the synthesis of 1,3,4-thiadiazoles. sbq.org.br These reactions generally involve the treatment of an acylhydrazide with a sulfur-containing reagent. One common method is the reaction of an acylhydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by acidification to induce cyclization. stackexchange.com

Another strategy involves the reaction of acylhydrazides with isothiocyanates. sbq.org.br For instance, acylhydrazides can react with trimethylsilyl (B98337) isothiocyanate (TMSNCS) to form thiosemicarbazide intermediates in situ, which then undergo cyclodehydration under acidic conditions to yield 2-amino-1,3,4-thiadiazoles in high yields. rsc.org Lawesson's reagent has also been employed for the thionation of N,N'-acylhydrazines to produce 1,3,4-thiadiazoles. organic-chemistry.org

Table 2: Examples of Acylhydrazide-based Cyclization Reactions

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylhydrazide and Carbon disulfide | KOH, then H₂SO₄ | 5-Substituted-1,3,4-thiadiazoles | Not Specified | stackexchange.com |

| Acylhydrazides and Trimethylsilyl isothiocyanate | Acidic conditions | 2-Amino-1,3,4-thiadiazoles | 71-87 | rsc.org |

| N,N'-Acylhydrazines | Lawesson's reagent | 1,3,4-Thiadiazoles | High | organic-chemistry.org |

Strategies for Methoxy Group Introduction and Amine Functionalization

Once the 1,3,4-thiadiazole ring is formed, subsequent modifications, such as the introduction of a methoxy group and derivatization of the amino group, are crucial for tailoring the compound's properties.

The introduction of a methoxy group at the 5-position of the 1,3,4-thiadiazol-2-amine core is a key step in the synthesis of the target compound. This can be achieved through various synthetic strategies. Often, the precursor carboxylic acid or its derivative already contains the methoxy group, which is then carried through the cyclization reaction. For example, the cyclization of a methoxy-substituted benzoyl thiosemicarbazide would directly yield a 5-(methoxy-substituted phenyl)-1,3,4-thiadiazol-2-amine. mdpi.com

In cases where the methoxy group needs to be introduced onto a pre-formed thiadiazole ring, nucleophilic aromatic substitution reactions can be employed. However, the reactivity of the thiadiazole ring and the position of other substituents will dictate the feasibility and regioselectivity of such a reaction. A reagent-based method for regioselective cyclization can also control the final substitution pattern. acs.orgnih.gov

The 2-amino group on the 1,3,4-thiadiazole ring is a versatile handle for further functionalization, allowing for the synthesis of a wide array of derivatives. nih.govnih.gov This amino group can readily undergo various chemical transformations.

Common derivatization reactions include:

Acylation: Reaction with acid halides or anhydrides to form amides. acs.org

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. acs.org

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). jocpr.com These Schiff bases can then be used as intermediates for the synthesis of other heterocyclic systems like imidazolidinones, tetrazoles, and oxazepines. jocpr.com

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Suzuki Coupling: Palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups. acs.org

The chemoselectivity of these reactions can often be controlled. For instance, in a solid-phase synthesis of 2-amido-5-amino-1,3,4-thiadiazole, alkylation and acylation were found to occur chemoselectively at the 2-amide and 5-amine positions, respectively. acs.org This allows for the systematic construction of diverse libraries of 1,3,4-thiadiazole derivatives. acs.org

Table 3: Common Derivatization Reactions of the 2-Amino Group

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acid Halides/Anhydrides | Amides | acs.org |

| Alkylation | Alkyl Halides | Alkylated Amines | acs.org |

| Schiff Base Formation | Aldehydes/Ketones | Imines (Schiff Bases) | jocpr.com |

| Suzuki Coupling | Boronic Acids/Esters | Aryl/Vinyl Amines | acs.org |

| Cyclization (from Schiff Base) | α-Amino acids | Imidazolidinones | jocpr.com |

| Cyclization (from Schiff Base) | Sodium Azide | Tetrazoles | jocpr.com |

| Cyclization (from Schiff Base) | Anhydrides | Oxazepines | jocpr.com |

| Cyclization (from Schiff Base) | Chloroacetyl chloride | β-Lactams | jocpr.com |

Advanced Synthetic Approaches and Green Chemistry Principles

The synthesis of 1,3,4-thiadiazole derivatives, including this compound, has evolved significantly, with a growing emphasis on green chemistry and advanced, efficient methodologies. These approaches aim to reduce environmental impact, improve yields, and shorten reaction times compared to conventional methods. nanobioletters.com

Green Chemistry Techniques:

Microwave Irradiation: This technique utilizes microwave energy to accelerate chemical reactions. For the synthesis of 1,3,4-thiadiazole derivatives, microwave irradiation of substituted thiosemicarbazides and benzoic acids in the presence of a catalyst like phosphorus oxychloride can significantly reduce reaction times from hours to mere minutes. nanobioletters.com This method often leads to high yields, typically in the range of 75-90%. nanobioletters.com

Ultrasonication: The use of ultrasonic waves provides the energy needed to initiate and drive chemical reactions. Like microwave synthesis, it is considered a green method as it can reduce reaction times and energy consumption. nanobioletters.com

Solvent-Free Reactions: Performing reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous. For instance, the microwave-assisted synthesis of 1,3,4-thiadiazole derivatives from acid hydrazides has been successfully carried out without any solvent, resulting in satisfactory yields. rsc.org

Advanced Synthetic Methods:

One-Pot Synthesis: This strategy involves combining multiple reaction steps in a single reactor without isolating intermediate compounds. A notable one-pot method for synthesizing 2-amino-1,3,4-thiadiazole derivatives involves the reaction of a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE). mdpi.comencyclopedia.pub This approach is advantageous as it avoids the use of toxic and corrosive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com

Catalyst-Mediated Cyclization: Various catalysts are employed to facilitate the cyclization step in thiadiazole synthesis. Ferric chloride (FeCl₃) is often used for the oxidative cyclization of thiosemicarbazones to form 2-amino-1,3,4-thiadiazole derivatives. rsc.orgnih.gov Iodine-mediated oxidative C-S bond formation is another efficient, transition-metal-free method for synthesizing 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazide and aldehydes. organic-chemistry.org

The adoption of these advanced and green principles not only enhances the efficiency and economic viability of synthesizing compounds like this compound but also aligns with the broader goals of sustainable chemical manufacturing. nanobioletters.comyoutube.com

Spectroscopic Characterization Techniques in Synthetic Confirmation (e.g., NMR, IR, MS)

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In 1,3,4-thiadiazole derivatives, characteristic absorption bands confirm the successful synthesis of the heterocyclic ring. For example, the disappearance of the C=S stretching vibration from the thiosemicarbazide precursor and the appearance of the C=N stretching band of the thiadiazole ring are key indicators. chemmethod.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amine) | Stretching | 3341 - 3099 | mdpi.commdpi.com |

| C=N (Thiadiazole ring) | Stretching | 1649 - 1633 | mdpi.comchemmethod.com |

| C-O (Methoxy) | Stretching | 1247 - 1232 | mdpi.comresearchgate.net |

| C-S (Thiadiazole ring) | Stretching | 758 - 664 | mdpi.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Proton NMR spectra reveal the chemical environment of hydrogen atoms. For this compound, one would expect to see a singlet for the methoxy (O-CH₃) protons and a broad singlet for the amine (NH₂) protons. mdpi.com In substituted derivatives, the aromatic protons typically appear in the downfield region (7.23-8.27 ppm). dergipark.org.tr

¹³C NMR: Carbon-13 NMR identifies the different carbon environments. The carbons of the thiadiazole ring are highly characteristic. For instance, in 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine, the C-2 and C-5 carbons of the thiadiazole ring appear at approximately 168.48 ppm and 156.21 ppm, respectively. mdpi.com The carbon of the methoxy group would be observed further upfield.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | -NH₂ (Amine) | ~7.37 - 7.51 (can be broad) | mdpi.commdpi.com |

| ¹H | -OCH₃ (Methoxy) | ~3.70 - 3.84 | mdpi.com |

| ¹³C | C-2 (Thiadiazole ring) | ~168.5 | mdpi.com |

| ¹³C | C-5 (Thiadiazole ring) | ~156.2 - 162.9 | mdpi.comdergipark.org.tr |

| ¹³C | -OCH₃ (Methoxy) | ~56.0 - 60.1 | mdpi.com |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound by measuring the mass-to-charge ratio (m/z) of its molecular ion [M]⁺. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide further structural information. For example, the mass spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) shows a molecular ion peak at m/z 177, which corresponds to its molecular weight. mdpi.com This confirmation of the molecular mass is a definitive piece of evidence for the successful synthesis of the target molecule. researchgate.net

Together, these spectroscopic techniques provide a comprehensive and conclusive characterization, ensuring the identity and purity of this compound and its derivatives. researchgate.net

Anticancer Activity

Derivatives of 1,3,4-thiadiazole are recognized for their potential as anticancer agents, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines. rasayanjournal.co.innih.govrsc.orgmdpi.com The introduction of different substituents onto the thiadiazole ring allows for the modulation of their cytotoxic effects. nih.govmdpi.com

A substantial body of research has demonstrated the in vitro cytotoxic effects of this compound and its related derivatives against a panel of human cancer cell lines.

For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activity against human breast cancer (MCF-7), hepatocellular carcinoma (SMMC-7721), and lung cancer (A549) cell lines. nih.gov Notably, some of these compounds exhibited greater antiproliferative activity than the standard drug, 5-fluorouracil. nih.gov In another study, a compound featuring two 3-methoxyphenyl (B12655295) groups demonstrated significant activity against both MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com

The substitution pattern on the 1,3,4-thiadiazole core plays a crucial role in determining the anticancer potency. For example, derivatives with bromo, hydroxyl, and methoxy substituents have shown moderate to good anticancer activity against the human breast cancer cell line (MCF-7). nih.gov Similarly, the presence of a 4-chlorophenyl group at the C5 position coupled with various heterocyclic moieties has been shown to enhance cytotoxicity against MCF-7 and HepG2 cancer cell lines. mdpi.com

The following table summarizes the in vitro cytotoxicity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | researchgate.net |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | researchgate.net |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo | 2.44 | mdpi.com |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 | 23.29 | mdpi.com |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | 1.78 | nih.gov |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 | 4.04 | nih.gov |

| 2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide (6d) | HeLa | 2.8 | researchgate.net |

| 2-Chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide (6d) | PANC-1 | 1.8 | researchgate.net |

While in vitro studies provide valuable initial data, in vivo studies are essential to confirm the anticancer potential of these compounds. Research in this area has shown promising results. For example, an in vivo radioactive tracing study of a 1,3,4-thiadiazole derivative demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, highlighting its potential for targeted cancer therapy. mdpi.com Further in vivo investigations are necessary to fully elucidate the therapeutic efficacy and pharmacokinetic profiles of these compounds.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key component in many compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. nih.govrasayanjournal.co.inuobaghdad.edu.iq The presence of the 2-amino group provides a reactive site for further derivatization, allowing for the synthesis of compounds with enhanced antimicrobial potency. nih.gov

Derivatives of this compound have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. nih.govrasayanjournal.co.in

Studies have shown that certain substitutions on the phenyl ring of 5-phenyl-1,3,4-thiadiazol-2-amine derivatives can significantly influence their antibacterial activity. For instance, compounds with fluoro and chloro substituents have exhibited good inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Nitro derivatives have shown moderate activity against Escherichia coli, while hydroxyl derivatives displayed moderate to good inhibition against Pseudomonas aeruginosa, S. aureus, and E. coli. nih.gov

The table below presents the antibacterial activity of selected 1,3,4-thiadiazole derivatives.

| Compound Type | Bacterial Strain(s) | Activity | Reference |

| 5-(4-Substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with fluoro and chloro groups | S. aureus, B. subtilis | Good inhibitory effects | nih.gov |

| Nitro derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine | E. coli | Moderate activity | nih.gov |

| Hydroxyl derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine | P. aeruginosa, S. aureus, E. coli | Moderate to good inhibitory activity | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Good antibacterial activity | nih.gov |

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have also shown significant antifungal activity. nih.govrasayanjournal.co.innih.gov

Research has indicated that derivatives of 5-substituted-4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols exhibit a broad spectrum of antifungal efficacy. nih.gov One such compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was identified as a highly active agent against pathogenic fungi with low toxicity to human cells. nih.gov

Furthermore, studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives revealed that compounds with oxygenated substituents on the phenyl ring, such as hydroxyl and methoxy groups, exhibited significant antifungal activity against Aspergillus niger and Candida albicans. nih.govrasayanjournal.co.in

The antifungal activity of selected 1,3,4-thiadiazole derivatives is summarized below.

| Compound Type | Fungal Strain(s) | Activity | Reference |

| 4-(5-Methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Pathogenic fungi | High efficacy | nih.gov |

| 5-(4-Substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with hydroxyl and methoxy groups | A. niger, C. albicans | Significant antifungal activity | nih.govrasayanjournal.co.in |

| 5-(4-Substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with oxygenated substituents | A. niger, C. albicans | Significant inhibition | nih.gov |

The 1,3,4-thiadiazole nucleus is considered a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to the antiviral activity of its derivatives. mdpi.com Research has explored the potential of these compounds against various viral strains. mdpi.com

Studies have shown that certain 2-amino-1,3,4-thiadiazole derivatives can reduce the replication of DNA viruses like adenovirus Ad17 and herpes simplex virus (HSV-1), as well as RNA viruses such as Poliovirus 1, Echovirus 2, and Coxsackie virus B4. mdpi.com The antiviral potency is often influenced by the nature of the substituents on the thiadiazole ring. For instance, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on an N-aryl group has been shown to enhance anti-HIV-1 activity. mdpi.com

Antitubercular Activity

Derivatives of the 1,3,4-thiadiazole ring have demonstrated notable potential as antitubercular agents. researchgate.net A variety of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. cbijournal.comnih.gov In one study, the compound 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited the highest inhibitory activity among the tested series. nih.gov Another series of 2-amino-5-R-1,3,4-thiadiazole derivatives was also screened, where 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL, while the 2-phenylamino-5-phenyl-1,3,4-thiadiazole analog showed 65% inhibition. cbijournal.com

Further research into N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives also revealed promising antitubercular activity when compared to standard drugs like rifampicin (B610482) and isoniazid. nih.gov The introduction of a 5-nitro group into a thiazole (B1198619) ring attached to a thiazolidin-4-one scaffold, a related heterocyclic system, was found to significantly enhance antitubercular activity, with many compounds showing potent activity with MIC₉₀ values below 0.24 µM. mdpi.com Additionally, research on 3,5-dinitrobenzylsulfanyl 1,3,4-oxadiazoles, which share structural similarities, found that the 3,5-dinitrobenzyl moiety is crucial for high antimycobacterial activity. acs.org

| Compound Derivative | Activity/Finding | Organism | Source |

|---|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Showed 69% inhibitory activity at 6.25 μg/mL. | Mycobacterium tuberculosis H37Rv | cbijournal.comnih.gov |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | Showed 65% inhibitory activity at 6.25 μg/mL. | Mycobacterium tuberculosis H37Rv | cbijournal.com |

| N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives | Promising activity in comparison to rifampicin and isoniazid. | Mycobacterium tuberculosis H37Rv | nih.gov |

| 1-[5-(6-Bromopyridin-2-ylamino)-1,3,4-thiadiazol-2-yl]-1-(4-methylthiazol-2-yl)ethanol | Excellent antimycobacterial activity in vitro. | Mycobacterium tuberculosis | srce.hr |

Antiparasitic Activity (e.g., Antileishmanial, Antimalarial)

The 1,3,4-thiadiazole scaffold is a key component in compounds developed to combat a range of parasitic diseases, including leishmaniasis and malaria. srce.hrnih.gov A notable example is Megazol, or 5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine, which has demonstrated potent activity against Trypanosoma cruzi and Trypanosoma brucei. srce.hr

In the realm of antileishmanial research, a series of 5-(5-nitrofuran-2-yl)- and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines were synthesized and tested against Leishmania major. tandfonline.com Among these, the hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole were identified as the most active and selective derivatives. tandfonline.com Another study highlighted a 1,3,4-thiadiazolium-2-phenylamine meso-ionic compound with a methoxy substituent, which was particularly potent against promastigotes of L. amazonensis. nih.gov Furthermore, certain 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives showed significant activity against L. donovani amastigotes. mdpi.com

For antimalarial applications, research has pointed to 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives, which have shown excellent inhibitory activity against Plasmodium falciparum carbonic anhydrase (pfCA), a crucial enzyme for the parasite. nih.gov Tris-1,3,4-thiadiazole derivatives have also been investigated as anti-Toxoplasma gondii agents in murine models, with one compound demonstrating a powerful ability to reduce parasite counts in brain, liver, and spleen tissues. nih.gov

| Compound Derivative | Activity/Finding | Target Organism/Enzyme | Source |

|---|---|---|---|

| Hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole | Most active derivatives against promastigote and amastigote forms. | Leishmania major | tandfonline.com |

| Meso-ionic compound with 4-methoxy substituent | Potent activity with ED₅₀ of 0.04 µM. | Leishmania amazonensis promastigotes | nih.gov |

| 1,3,4-thiadiazole-2-sulfonamide derivatives | Excellent inhibitory activity with Kᵢ values in the range of 0.192–6.867 μM. | Plasmodium falciparum carbonic anhydrase (pfCA) | nih.gov |

| Tris-1,3,4-thiadiazole derivative (Compound 7) | 82.6% reduction in parasite count in brain tissue. | Toxoplasma gondii (RH strain) | nih.gov |

| Megazol (5-(1-methyl-5-nitroimidazol-2-yl)-1,3,4-thiadiazol-2-amine) | Potent activity against drug-resistant strains. | Trypanosoma cruzi, T. brucei | srce.hr |

Central Nervous System (CNS) Activities

Derivatives of 1,3,4-thiadiazole have been extensively evaluated for their effects on the central nervous system, showing promise as anticonvulsant, antidepressant, analgesic, and neuroprotective agents. researchgate.netnih.govarjonline.org

Anticonvulsant Properties

The 1,3,4-thiadiazole nucleus is a recognized scaffold for the development of anticonvulsant drugs. arjonline.orgnih.govfrontiersin.orgnih.gov A Schiff-base derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, was synthesized and showed significant anticonvulsant protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.govfrontiersin.orgresearchgate.net This compound provided 66.67% protection in the MES test and 80% protection in the PTZ test at a dose of 100 mg/kg, with no signs of neurotoxicity. nih.govfrontiersin.org

Other studies have also highlighted the potential of this class of compounds. For example, 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine demonstrated a maximum protection of 64.28% in the MES model in rats. nih.govfrontiersin.org Another derivative, {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one}, showed 85.44% inhibition in both scPTZ and MES tests, indicating that the presence of a chloro substituent may be effective. nih.govfrontiersin.org The anticonvulsant activity is often linked to the lipophilic nature of the derivatives. dntb.gov.ua

| Compound Derivative | Anticonvulsant Activity/Finding | Test Model | Source |

|---|---|---|---|

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | 66.67% protection at 100 mg/kg. | Maximal Electroshock (MES) | nih.govfrontiersin.org |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | 80% protection at 100 mg/kg. | Subcutaneous Pentylenetetrazole (scPTZ) | nih.govfrontiersin.org |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 64.28% maximum protection at 300 mg/kg. | MES | nih.govfrontiersin.org |

| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | 85.44% inhibition in both tests. | scPTZ (100 mg/kg) and MES (50 mg/kg) | nih.govfrontiersin.org |

Antidepressant Effects

Certain 1,3,4-thiadiazole derivatives have been identified as having significant antidepressant properties. researchgate.net A study focused on new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol found two compounds with noteworthy antidepressant activity when compared to the standard drug imipramine (B1671792). researchgate.netnih.govresearchgate.net The compounds, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, decreased immobility time by 77.99% and 76.26%, respectively, compared to 82% for imipramine. researchgate.netnih.gov Importantly, all compounds in this series passed neurotoxicity tests. nih.govresearchgate.net

In another investigation, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their CNS activity. nih.gov Several of these compounds were found to possess marked antidepressant and anxiolytic properties comparable to imipramine and diazepam. nih.gov One of the most potent compounds from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, exhibited a promising profile with a mix of antidepressant and anxiolytic activity. nih.gov

| Compound Derivative | Antidepressant Activity/Finding | Comparison Standard | Source |

|---|---|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | Decreased immobility time by 77.99%. | Imipramine (82%) | researchgate.netnih.gov |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | Decreased immobility time by 76.26%. | Imipramine (82%) | researchgate.netnih.gov |

| 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Marked antidepressant and anxiolytic properties. | Imipramine and Diazepam | nih.gov |

Analgesic and Anti-inflammatory Activities

The 1,3,4-thiadiazole core is also associated with analgesic and anti-inflammatory effects. researchgate.net Two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and tested for these properties. nih.gov All the synthesized compounds showed good antalgic (analgesic) action in the acetic acid writhing test. nih.gov Some compounds in the series also demonstrated fair anti-inflammatory activity in the carrageenan rat paw edema test, with low ulcerogenic action compared to indomethacin. nih.gov

Biheterocycles that couple a benzofuran (B130515) ring with thiadiazole have also been reported to possess good anti-inflammatory and analgesic activity. jocpr.com These findings underscore the potential of the thiadiazole scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.

| Compound Series/Derivative | Activity/Finding | Test Model | Source |

|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Good antalgic (analgesic) action. | Acetic acid writhing test | nih.gov |

| Select compounds from the N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amide series | Fair anti-inflammatory activity with low ulcerogenic action. | Carrageenan rat paw edema test | nih.gov |

| Benzofuran-thiadiazole biheterocycles | Reported to have good anti-inflammatory and analgesic activity. | General finding | jocpr.com |

Neuroprotective Potential

Emerging research indicates that 1,3,4-thiadiazole derivatives may also possess neuroprotective properties. An in vitro study focused on the compound 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), which is also known for its anticancer profile. nih.gov The study evaluated the compound's ability to protect nerve cells from damage. nih.gov

The results showed that 4BrABT was not toxic to cultures of mouse neurons, rat astrocytes, or rat oligodendrocytes. nih.gov More significantly, it demonstrated a protective effect in neuronal cultures that were exposed to neurotoxic conditions, such as glutamate-induced excitotoxicity and trophic stress (serum deprivation). nih.gov The compound also showed protective action in astrocyte and oligodendrocyte cultures treated with the chemotherapy drug cisplatin. nih.gov These findings suggest that 4BrABT may have potential as a neuroprotective agent, particularly in contexts like chemotherapy-induced neurotoxicity. nih.gov

| Compound Derivative | Neuroprotective Activity/Finding | Model | Source |

|---|---|---|---|

| 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | Protective action against glutamate-induced excitotoxicity. | In vitro neuronal culture | nih.gov |

| 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | Protective action against trophic stress (serum deprivation). | In vitro neuronal culture | nih.gov |

| 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | Protective action against cisplatin-induced toxicity. | In vitro astrocyte and oligodendrocyte cultures | nih.gov |

Enzyme Inhibition Profiles

Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes implicated in various diseases.

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of carbonic anhydrase (CA) inhibitors, with notable drugs like acetazolamide (B1664987) and methazolamide (B1676374) featuring this core structure. nih.gov These enzymes (EC 4.2.1.1) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. semanticscholar.orgcore.ac.uk

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been studied for their interaction with human carbonic anhydrase isozyme II (CA II). nih.gov X-ray crystallography studies have revealed that the thiadiazole-sulfonamide moiety binds to the zinc ion in the active site and interacts with key amino acid residues such as Thr199, Glu106, and Thr200. nih.gov

A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides demonstrated selective inhibition of mitochondrial CA isoforms VA and VB over cytosolic and membrane-associated isoforms. nih.gov These compounds showed weak inhibition against hCA I and hCA II, but were potent inhibitors of hCA VA and hCA VB, with inhibition constants in the low nanomolar range. nih.gov Specifically, the KI values were reported as follows:

hCA I: 102 nM - 7.42 µM nih.gov

hCA II: 0.54 - 7.42 µM nih.gov

hCA IV: 4.32 - 10.05 µM nih.gov

hCA VA: 4.2 - 32 nM nih.gov

hCA VB: 1.3 - 74 nM nih.gov

Table 1: Carbonic Anhydrase Inhibition by 2-Substituted-1,3,4-thiadiazole-5-sulfamides

| Isoform | Inhibition Constant (KI) |

|---|---|

| hCA I | 102 nM - 7.42 µM |

| hCA II | 0.54 - 7.42 µM |

| hCA IV | 4.32 - 10.05 µM |

| hCA VA | 4.2 - 32 nM |

| hCA VB | 1.3 - 74 nM |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Inosine (B1671953) monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and anticancer agents. mdpi.comnih.gov Certain derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been identified as inhibitors of IMPDH. mdpi.com This inhibition is significant for hindering the proliferation of cancer cells and the replication of some viruses. mdpi.com

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often linked to diseases like cancer. researchgate.net The 1,3,4-thiadiazole scaffold has been utilized in the development of protein kinase inhibitors.

Derivatives of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines have been reported as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been conducted on a series of these derivatives to understand the structural requirements for their inhibitory activity. researchgate.net

Furthermore, certain 1,3,4-thiadiazole derivatives have shown inhibitory activity against members of the human epidermal growth factor receptor (HER) family. nih.gov An in vitro kinase assay revealed that many of these compounds effectively inhibited EGFR and HER-2, while showing no activity against HER-3 and HER-4. nih.gov The nature of the substituent on the phenyl ring was found to influence the dual-target inhibition of EGFR/HER-2. nih.gov

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression by modifying chromatin structure. tandfonline.comnih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. tandfonline.com

A series of 5-substituted phenyl-1,3,4-thiadiazole-based hydroxamic acids have been designed and synthesized as analogues of the known HDAC inhibitor SAHA (suberoylanilide hydroxamic acid). tandfonline.comresearchgate.net Several of these compounds, such as N1-hydroxy-N8-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide, exhibited potent HDAC inhibition and anticancer cytotoxicity, in some cases being two- to five-fold more potent than SAHA. tandfonline.comresearchgate.net Docking studies have suggested that these hydroxamic acid derivatives have higher binding affinities towards HDAC8 compared to SAHA. tandfonline.comresearchgate.net

Table 2: HDAC Inhibition and Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Description | Activity |

|---|---|---|

| 5b | N1-hydroxy-N8-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | Potent HDAC inhibition and anticancer cytotoxicity |

| 5c | N1-hydroxy-N8-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | Potent HDAC inhibition and anticancer cytotoxicity |

| 5d | N1-hydroxy-N8-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | Potent HDAC inhibition and anticancer cytotoxicity |

Data based on a study of 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids. tandfonline.comresearchgate.net

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine. nih.gov Methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls have been investigated as dual inhibitors of both AChE and BChE. acs.org A structure-activity relationship analysis highlighted the importance of a methoxy-naphthyl group for dual cholinesterase inhibition. acs.org

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels, making it a target for anti-diabetic therapies. nih.govnih.gov Novel classes of 1,3,4-thiadiazole-bearing Schiff base analogues have been designed and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these analogues demonstrated excellent inhibitory activity, with IC50 values significantly lower than the standard drug acarbose (B1664774). nih.gov For instance, some analogues displayed IC50 values in the range of 1.10 ± 0.10 to 2.20 ± 0.10 μM, compared to acarbose with an IC50 of 11.50 ± 0.30 μM. nih.gov

Table 3: α-Glucosidase Inhibition by 1,3,4-Thiadiazole Schiff Base Analogues

| Compound | IC50 (μM) |

|---|---|

| Analogue 4 | 2.20 ± 0.10 |

| Analogue 8 | 1.10 ± 0.10 |

| Analogue 9 | 1.30 ± 0.10 |

| Acarbose (Standard) | 11.50 ± 0.30 |

Data from a study on novel 1,3,4-thiadiazole-bearing Schiff base analogues. nih.gov

Other Pharmacological Activities

The 1,3,4-thiadiazole nucleus is a key structural component in various compounds exhibiting antidiabetic properties. mdpi.com Research into derivatives of this scaffold has shown potential for the development of new agents to manage diabetes mellitus. nih.govajrconline.org The biological activity of these compounds is often attributed to the inhibition of enzymes such as α-glucosidase, which plays a role in carbohydrate digestion and glucose absorption. mdpi.com

A series of novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and evaluated for their bioactivities. mdpi.com Furthermore, newly synthesized derivatives of 1,3,4-thiadiazoles based on 3-aminopyridin-2(1H)-ones have demonstrated significant in vitro inhibitory activity against α-amylase and α-glucosidase enzymes. mdpi.com Some of these compounds exhibited low IC50 values, indicating their potential as effective antidiabetic agents. mdpi.com

In one study, a series of thiazolidinedione derivatives were synthesized, incorporating the 5-methyl-1,3,4-thiadiazol-2-yl moiety. One of these compounds, 2-(5-(benzo[d] nuph.edu.uascispace.comdioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)-2-oxoethyl (5-methyl-1,3,4-thiadiazol-2-yl) carbamodithioate, was evaluated for its antidiabetic and antihyperlipidemic activity in an alloxan-induced diabetic rat model. The study found that this compound exhibited potent antihyperglycemic effects, with a significant reduction in blood glucose levels. nih.gov

Another area of investigation involves the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a modern class of antidiabetic drugs. A novel hybrid of sulphonamide-1,3,5-triazine–thiazole derivatives was synthesized and evaluated for this purpose. One compound from this series demonstrated more potent inhibition of DPP-4 than the standard drug, alogliptin. rsc.org This compound also showed a dose-dependent decrease in blood glucose levels and an improvement in insulin (B600854) levels in streptozotocin-induced diabetic rats. rsc.org

While these studies highlight the potential of the 1,3,4-thiadiazole scaffold in developing new antidiabetic agents, specific research on the antidiabetic activity of this compound and its direct derivatives is not extensively available in the reviewed literature.

Table 1: Antidiabetic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Model | Key Findings |

| 2-(5-(benzo[d] nuph.edu.uascispace.comdioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)-2-oxoethyl (5-methyl-1,3,4-thiadiazol-2-yl) carbamodithioate | Alloxan-induced diabetic rats | Potent antihyperglycemic activity. nih.gov |

| Sulphonamide-1,3,5-triazine–thiazole derivative (Compound 8c) | In vitro (DPP-4 inhibition assay) and in vivo (STZ-induced diabetic rats) | Potent DPP-4 inhibitor, more so than alogliptin. Dose-dependent reduction in blood glucose and improvement in insulin levels. rsc.org |

| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | In vitro (α-amylase and α-glucosidase inhibition) | Significant inhibitory activity against α-amylase and α-glucosidase. mdpi.com |

The 1,3,4-thiadiazole scaffold is a constituent of various compounds that have demonstrated notable antioxidant activities. nih.govutq.edu.iq These properties are crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

A study focused on novel thiazolidin-4-one analogues incorporating a 1,3,4-oxadiazole/thiadiazole moiety revealed significant antioxidant potential. nih.gov In this research, the antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. One of the derivatives, D-16, emerged as the most potent antioxidant, with an IC50 value of 22.3 µM, which was superior to the standard, ascorbic acid (IC50 = 111.6 µM). nih.gov The structure-activity relationship (SAR) studies indicated that para-substituted halogen and hydroxy derivatives exhibited remarkable antioxidant potential. nih.gov

Another investigation into a series of imines derived from 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamide also reported on their antioxidant capabilities. nih.gov The study highlighted that substitutions on the phenyl ring with chloro, methoxy, and nitro groups contributed to better anticancer activity, and these compounds were also evaluated for their free radical scavenging properties. nih.gov

While these findings underscore the antioxidant potential within the broader class of 1,3,4-thiadiazole derivatives, specific studies detailing the antioxidant properties of this compound are not prominently featured in the available literature.

Table 2: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Assay | Key Findings |

| Thiazolidin-4-one analogue with 1,3,4-thiadiazole moiety (D-16) | DPPH assay | IC50 = 22.3 µM, more potent than ascorbic acid (IC50 = 111.6 µM). nih.gov |

| 5-Amino-1,3,4-thiadiazol-2-[(N-substituted benzoyl)]sulphonamide derivatives | Free radical scavenging | Substitution with chloro, methoxy, and nitro groups on the phenyl ring showed activity. nih.gov |

The 1,3,4-thiadiazole nucleus is a recognized scaffold for designing potent diuretic agents. nuph.edu.uabiopolymers.org.ua This is exemplified by established diuretic drugs like acetazolamide and methazolamide, which feature this heterocyclic core and function as carbonic anhydrase inhibitors. nuph.edu.ua

In a study investigating novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives, several compounds demonstrated significant diuretic action. nuph.edu.uabiopolymers.org.ua The in vivo diuretic activity was evaluated in white rats, with some derivatives showing a higher total urine output than the reference drug, hydrochlorothiazide. researchgate.net Notably, the 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were among the most active compounds identified in this study. biopolymers.org.ua

Another study synthesized seven 5- and 2-thioate derivatives of 1,3,4-thiadiazoles and assessed their diuretic effects in Swiss albino mice. nih.gov The results indicated an increase in the excretion of both water and electrolytes. nih.gov A significant finding from this research was that 5-methyl-substituted derivatives of 1,3,4-thiadiazoles exhibited a more pronounced increase in water and electrolyte excretion compared to the 5-amino-substituted derivatives. scispace.comnih.gov

While these studies confirm the diuretic potential of the 1,3,4-thiadiazole scaffold, there is a lack of specific research in the reviewed literature on the diuretic activity of this compound and its direct derivatives.

Table 3: Diuretic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Model | Key Findings |

| 5-Benzylthio-1,3,4-thiadiazol-2-amine derivatives | White rats | Among the most active diuretic compounds in the series. biopolymers.org.ua |

| 5-Methyl-substituted 1,3,4-thiadiazole derivatives | Swiss albino mice | Significant increase in water and electrolyte excretion compared to 5-amino-substituted derivatives. scispace.comnih.gov |

| 5-Amino-1,3,4-thiadiazole-2-thiol derivatives | White rats | Several derivatives showed higher total urine output than hydrochlorothiazide. researchgate.net |

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their potential as antihypertensive agents. nih.gov Research in this area has led to the synthesis of various compounds with the aim of discovering new treatments for hypertension.

One study focused on a series of 2-arylamino-1,3,4-thiadiazole derivatives. nih.gov The antihypertensive activity of these compounds was evaluated in conscious spontaneously hypertensive rats (SHR). The tested compounds demonstrated activity, although none surpassed the potency of the reference substance, guanabenz. nih.gov

Another area of research has explored the antimicrobial properties of 2-amino-1,3,4-thiadiazole derivatives, with some findings suggesting a link between structural features and biological activity. nih.gov For instance, it was noted that the introduction of electron-donating groups, such as methyl and methoxy, on the arylamino group at C-2 of the thiadiazole ring diminished antimicrobial activity. nih.gov While this study did not directly assess antihypertensive effects, it provides insight into the structure-activity relationships of methoxy-substituted thiadiazole derivatives.

A review of the diverse biological activities of the 1,3,4-thiadiazole scaffold mentions its antihypertensive potential, among other pharmacological effects. mdpi.com However, specific and detailed research on the antihypertensive effects of this compound and its direct derivatives is not extensively covered in the currently available scientific literature.

Table 4: Antihypertensive Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Model | Key Findings |

| 2-Arylamino-1,3,4-thiadiazole derivatives | Conscious spontaneously hypertensive rats (SHR) | Showed antihypertensive activity, but less potent than guanabenz. nih.gov |

Iv. Mechanistic Investigations of Biological Actions

Cellular and Molecular Targets

The biological effects of 1,3,4-thiadiazole (B1197879) derivatives are often attributed to their interaction with various cellular and molecular targets, leading to the disruption of essential life processes in pathogenic organisms and cancer cells.

Interference with Nucleic Acid Synthesis and Replication Processes

The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity suggests that 1,3,4-thiadiazole derivatives, potentially including 5-Methoxy-1,3,4-thiadiazol-2-amine, could interfere with DNA replication and repair processes. mdpi.com Some 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to bind to and cleave DNA, further supporting this potential mechanism. researchgate.net The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes and interact with biological macromolecules like DNA and proteins. mdpi.comnih.gov However, direct studies confirming the interaction of this compound with nucleic acids are currently unavailable.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of research points to the ability of various 1,3,4-thiadiazole derivatives to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. For instance, certain novel 1,3,4-thiadiazole compounds have been demonstrated to arrest breast cancer cells in the G2/M phase of the cell cycle and induce apoptosis. smolecule.comrsc.org Mechanistically, this can occur through the inhibition of key cell cycle regulators like cyclin-dependent kinase 1 (CDK1). researchgate.netrsc.org

Studies on other substituted 1,3,4-thiadiazole-2-amine derivatives have shown the induction of apoptosis through the activation of caspase pathways. For example, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been identified as inducers of apoptosis via caspase activation. nih.gov Interestingly, a study on N-(5-mercapto-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives noted that a compound with a 3-methoxy (3-OCH3) substitution exhibited the lowest cytotoxic potency against PC-3 cell lines, suggesting that the position and nature of substituents are critical for activity. Specific research on the pro-apoptotic and cell cycle-arresting capabilities of this compound has not been reported.

Microbial Membrane Disruption and Biofilm Inhibition

The antimicrobial activity of 1,3,4-thiadiazole derivatives is another area of active investigation. Some of these compounds are thought to exert their effects by disrupting the integrity of microbial cell membranes. While direct evidence for this compound is absent, studies on related structures provide some clues. For example, novel smolecule.comresearchgate.netnih.govthiadiazolo[3,2-a]pyrimidin-5-ones have shown promise as biofilm dispersal agents against both Gram-positive and Gram-negative pathogens. nih.govmdpi.com The general class of 2-amino-1,3,4-thiadiazoles has been highlighted as a potential scaffold for developing new antimicrobial agents. nih.gov The specific mechanism of how these compounds disrupt microbial membranes is not fully elucidated but may involve interactions with membrane components, leading to increased permeability and cell death. frontiersin.org

Modulation of Gene Expression

The ability of 1,3,4-thiadiazole derivatives to modulate gene expression is an emerging area of research. While specific data for this compound is not available, a study on a chemically similar compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, suggested that it could potentially inhibit STAT3 transcriptional activity by interfering with its DNA binding. nih.gov This indicates that certain 1,3,4-thiadiazole derivatives may have the capacity to alter gene expression profiles, contributing to their biological effects. Further research is required to determine if this compound shares this capability.

Signaling Pathway Modulation

The diverse biological activities of 1,3,4-thiadiazoles often stem from their ability to modulate specific intracellular signaling pathways. As an example, a derivative of 2-amino-1,3,4-thiadiazole, 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine, was identified as a potent inhibitor of glutaminyl cyclase (QC), an enzyme involved in the "don't eat me" cancer immune signaling pathway of CD47-SIRPα. nih.gov Furthermore, a related compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, has been shown through molecular docking studies to potentially inhibit CDK9 kinase activity, a key regulator of transcription. nih.gov These findings suggest that the 1,3,4-thiadiazole scaffold can be tailored to interact with and modulate various signaling cascades. However, the specific signaling pathways affected by this compound remain to be investigated.

Metabolic Pathways and Metabolite Formation

A crucial insight into the mechanism of action of 2-amino-1,3,4-thiadiazoles comes from the study of their metabolism. Research on 2-amino-1,3,4-thiadiazole (also known as NSC 4728) has revealed that it can be metabolized in vivo to form aminothiadiazole mononucleotide. nih.gov This metabolite is a potent competitive inhibitor of inosine (B1671953) 5'-phosphate (IMP) dehydrogenase, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.gov The inhibition of this enzyme would disrupt nucleic acid synthesis, leading to cytotoxic effects. It is plausible that this compound could also be metabolized to a corresponding mononucleotide, thereby exerting its biological activity through the inhibition of IMP dehydrogenase. However, experimental verification of this metabolic pathway for the methoxy (B1213986) derivative is needed.

V. Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Biological Potency

The biological activity of 5-methoxy-1,3,4-thiadiazol-2-amine and its analogs is highly sensitive to the nature and position of various substituents on the thiadiazole ring and its appended functional groups.

Effects of Methoxy (B1213986) Group Position and Nature

While direct studies on the positional isomers of the methoxy group on the 1,3,4-thiadiazole (B1197879) ring are not extensively documented, the influence of methoxy substituents on aryl rings attached to the thiadiazole core is a recurring theme in SAR studies, particularly in the context of anticancer and carbonic anhydrase inhibitory activities. The presence and position of methoxy groups on an aryl substituent at the C5 position of the 1,3,4-thiadiazole ring can significantly modulate the biological activity. For instance, in a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, derivatives featuring a 3,4,5-trimethoxyphenyl group at the C5 position exhibited high cytotoxic activity. nih.gov The inclusion of methoxy groups, which are electron-donating, can enhance the cytotoxic potential compared to electron-withdrawing groups like nitro substituents. mdpi.com

In the context of anticancer activity, a compound with two methoxy groups on the phenyl rings of a cinnamic acid derivative attached to a 1,3,4-thiadiazole core demonstrated potent activity against breast and lung cancer cell lines. mdpi.com Furthermore, the presence of a 3-methoxy group on a phenyl ring has been shown to form crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as caspase 8, highlighting its role in the mechanism of action. nih.gov The substitution pattern of methoxy groups on a phenyl ring attached to the thiadiazole can also influence selectivity for different cancer cell lines.

Role of the 2-Amino Group and its Derivatization

The 2-amino group of the 1,3,4-thiadiazole scaffold is a critical site for derivatization, and modifications at this position have a profound impact on biological activity. The reactivity of this primary amine allows for the introduction of a wide array of substituents, leading to compounds with diverse pharmacological properties, including antimicrobial and anticancer effects. nih.govresearchgate.net

Derivatization of the 2-amino group into various amides, sulfonamides, and Schiff bases has been a common strategy to enhance potency. For example, converting the 2-amino group into substituted ureido functionalities has led to a remarkable enhancement in anticancer effects against a broad spectrum of tumor cell lines. mdpi.com The introduction of an acetamide (B32628) linker at the 2-amino position has also been shown to be a key feature in the design of potent VEGFR-2 inhibitors. nih.gov

The nature of the substituent on the 2-amino group can dictate the type and level of activity. For instance, in a series of antimicrobial agents, the free 2-amino group conferred maximum antibacterial activity, which decreased upon substitution in the order of methyl > ethyl > phenyl. growingscience.com This highlights the importance of the electronic and steric properties of the substituent at this position.

Interactive Table: Effect of 2-Amino Group Derivatization on Anticancer Activity

| Compound ID | 2-Amino Group Modification | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 14 | Acetamide tail | MCF-7 | 0.04 µM | nih.gov |

| 14 | Acetamide tail | HepG2 | 0.18 µM | nih.gov |

| SUT16 | Naphthalene-ureido | hCA IX | Selective Inhibitor | nih.gov |

| SUT16 | Naphthalene-ureido | hCA XII | Selective Inhibitor | nih.gov |

Impact of Thiadiazole Ring Substitutions

Substitutions at the C5 position of the 1,3,4-thiadiazole ring are crucial in determining the biological profile of these compounds. The introduction of an aromatic ring at this position is a common strategy to enhance anticancer effects. mdpi.com The nature and substitution pattern of this aryl ring significantly influence the compound's efficacy. For example, the presence of electron-withdrawing groups like chlorine on a phenyl ring at the C5 position has been shown to boost cytotoxic activity. nih.gov

In a study of 1,3,4-thiadiazole derivatives as anticancer agents, compounds with a 3-methoxyphenyl (B12655295) substituent at the C5 position and a 2-trifluoromethylphenylamino group at the C2 position showed the strongest anti-proliferative activity against breast cancer cell lines. mdpi.com This demonstrates the synergistic effect of substitutions at both the C2 and C5 positions.

The type of substituent at C5 can also influence selectivity. For instance, in a series of carbonic anhydrase inhibitors, the presence of a benzenesulfonamide (B165840) moiety at C5 led to different inhibition profiles compared to a 1,3,4-thiadiazole-sulfonamide fragment, with the former being weaker inhibitors of cytosolic isoforms but showing similar potency against transmembrane isoforms. unifi.it

Interactive Table: Influence of C5-Substituents on Anticancer Activity

| Compound ID | C5-Substituent | C2-Substituent | Target Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|---|

| ST10 | 3-Methoxyphenyl | 2-Trifluoromethylphenylamino | MCF-7 | 49.6 µM | mdpi.com |

| ST10 | 3-Methoxyphenyl | 2-Trifluoromethylphenylamino | MDA-MB-231 | 53.4 µM | mdpi.com |

| Compound 2 | 4-(Trifluoromethyl)phenylamino | N-(5-Nitrothiazol-2-yl)thioacetamide | K562 | 7.4 µM (Abl kinase) | nih.gov |

| 8a | Phenyl | Honokiol derivative | A549 | 1.62 µM | nih.gov |

| 8d | p-Tolyl | Honokiol derivative | A549 | 2.53 µM | nih.gov |

| 8e | p-Methoxyphenyl | Honokiol derivative | A549 | 2.62 µM | nih.gov |

Pharmacophore Elucidation and Development

Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of this compound derivatives and in designing new, more potent compounds. For carbonic anhydrase inhibitors, a common pharmacophore model includes a zinc-binding group, which is often a sulfonamide, and a "tail" that extends into the active site, allowing for interactions with various amino acid residues. nih.govresearchgate.net The 1,3,4-thiadiazole ring often serves as a central scaffold in these pharmacophores. researchgate.net

For VEGFR-2 inhibitors based on the thiadiazole scaffold, the pharmacophore typically consists of a hetero-aromatic head, a linker group, a pharmacophore group with hydrogen bond donor and acceptor atoms, and a hydrophobic tail. nih.gov The thiadiazole ring can act as the hetero-aromatic head, while derivatization of the 2-amino group can provide the necessary linker and pharmacophore groups.

In the context of adenosine (B11128) A3 receptor antagonists, a pharmacophore model has been developed for thiadiazole derivatives. This model suggests that a methoxy group on a phenyl ring and N-acetyl or propionyl substitutions on the amino group of the thiadiazole are key for high binding affinity and selectivity. nih.gov

Rational Design Principles for Enhanced Selectivity and Efficacy

The insights gained from SAR studies and pharmacophore modeling have enabled the rational design of this compound derivatives with enhanced selectivity and efficacy. A key strategy is the "tail approach," where modifications are made to a part of the molecule that extends away from the primary binding site to interact with more variable regions of the target protein, thereby achieving isoform selectivity. researchgate.net

For instance, to develop selective carbonic anhydrase inhibitors, the tail of the molecule can be designed to exploit differences in the amino acid residues at the entrance of the active site of different isoforms. nih.gov By incorporating specific hydrophobic and hydrogen-bonding moieties in the tail, it is possible to achieve selective inhibition of tumor-associated isoforms like hCA IX and XII over the more ubiquitous hCA I and II. nih.gov

Another principle is the use of bioisosteric replacement. For example, replacing a phenyl ring with a thiadiazole ring can alter the pharmacokinetic and pharmacodynamic properties of a compound, sometimes leading to improved activity or selectivity. unifi.it The mesoionic nature of the 1,3,4-thiadiazole ring allows it to cross cellular membranes, which is an advantageous property for drug design. mdpi.comresearchgate.net

Furthermore, the hybridization of the 1,3,4-thiadiazole scaffold with other pharmacologically active moieties is a common strategy to create new compounds with enhanced or dual activities. nih.gov This approach has been used to develop novel anticancer agents with improved potency and selectivity.

Vi. Computational Chemistry and Theoretical Studies

Molecular Geometry Optimization and Conformation Analysis

Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. pjbmb.org.pk For derivatives of the 1,3,4-thiadiazole (B1197879) ring, this analysis is crucial for understanding how the molecule might interact with a biological receptor. pjbmb.org.pk The process of geometry optimization calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy for the molecule. pjbmb.org.pk For similar heterocyclic compounds, software like ArgusLab and methods like the Kitaigorodskii function have been used to perform these calculations. pjbmb.org.pk The goal is to find the global minimum on the potential energy surface, which corresponds to the most stable and likely conformation of the molecule. pjbmb.org.pk

Electronic Structure and Reactivity Studies

The electronic structure of a molecule dictates its reactivity and physical properties. Theoretical studies on 5-Methoxy-1,3,4-thiadiazol-2-amine and related compounds delve into the distribution of electrons and their energy levels to predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

In studies of related thiadiazole derivatives, Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been employed to determine the energies of the HOMO and LUMO. nih.gov A smaller HOMO-LUMO energy gap suggests higher reactivity. nih.gov These calculations help in understanding the electron-donating and accepting capabilities of the molecule, which is crucial for its interaction with other molecules. nih.gov

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.net These maps are valuable for predicting how a molecule will interact with other charged or polar species. researchgate.net The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green areas represent neutral potential.

For various heterocyclic compounds, MEP maps are used to identify the most likely sites for hydrogen bonding and other non-covalent interactions. researchgate.net This information is critical for understanding drug-receptor interactions and can guide the design of molecules with improved binding characteristics. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to stabilizing intramolecular interactions. NBO analysis can quantify the strength of these interactions and provide insights into hyperconjugative effects and charge transfer within the molecule. For similar heterocyclic systems, NBO analysis has been used to understand the stabilization arising from interactions between lone pair orbitals and antibonding orbitals.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.com It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might bind to a specific protein target. ajgreenchem.com

Binding Affinity Predictions with Target Proteins

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score in kcal/mol, between a ligand and a protein. nih.gov A more negative docking score generally indicates a stronger predicted binding affinity. jpsionline.com

In studies involving derivatives of 1,3,4-thiadiazole, molecular docking has been used to predict their binding modes and affinities with various protein targets, such as enzymes implicated in diseases. ajgreenchem.comnih.gov For instance, derivatives of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine were docked into the active site of the COVID-19 main protease (PDB ID: 6LU7), with predicted binding energies ranging from -5.4 to -8.0 kcal/mol. nih.gov Similarly, imidazo[2,1-b] pjbmb.org.pkuni.luresearchgate.net-thiadiazole derivatives have been docked against targets like Pantothenate synthetase, with some compounds showing docking scores as low as -9.7 kcal/mol. jpsionline.com These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Identification of Key Interacting Residues (e.g., hydrogen bonding, hydrophobic interactions)

While specific molecular docking studies focusing solely on this compound are not extensively detailed in the available literature, research on closely related 1,3,4-thiadiazole derivatives provides significant insights into their binding modes with various protein targets. These studies consistently highlight the importance of the 1,3,4-thiadiazole scaffold in forming key interactions within protein active sites.

Hydrogen bonds are frequently observed involving the nitrogen atoms of the thiadiazole ring and the exocyclic amino group. For instance, in studies of 1,3,4-thiadiazole derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), a key interaction involves a hydrogen bond between the terminal amino group on the thiadiazole ring and the amino acid Asp555. nih.gov

Hydrophobic and π-stacking interactions also play a crucial role. The aromatic nature of the 1,3,4-thiadiazole ring allows it to engage in favorable interactions with aromatic amino acid residues such as tyrosine and phenylalanine within the binding pocket of target enzymes. nih.govnih.gov For example, an interaction between a thiadiazole ring and Tyr761 has been noted in the active site of LSD1. nih.gov

In the context of other targets, such as α-glucosidase, molecular docking of 1,3,4-thiadiazole derivatives has shown hydrogen bonding with various residues, contributing to their inhibitory activity. acs.org Similarly, docking studies of 1,3,4-thiadiazole derivatives into the active site of the NUDT5 gene product, an ADP-sugar pyrophosphatase, have revealed the formation of multiple hydrogen bonds. uowasit.edu.iq

The following table summarizes key interacting residues identified in molecular docking studies of various 1,3,4-thiadiazole derivatives with their respective protein targets.

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| Lysine-Specific Demethylase 1 (LSD1) | Asp555 | Hydrogen Bond | nih.gov |

| Lysine-Specific Demethylase 1 (LSD1) | Tyr761 | π-stacking | nih.gov |

| 15-Lipoxygenase (15-LOX) | Gln598, Arg260, Val126 | Hydrogen Bond | nih.gov |